![molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8](/img/structure/B99048.png)
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one
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Description
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (HHPP) is an organic compound belonging to the class of pyridopyrazinones. It is a colorless to pale yellow crystalline solid with a molecular formula of C6H10N2O. HHPP is an important intermediate in the synthesis of a variety of drugs and other compounds. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antiviral agents.
Scientific Research Applications
Hypotensive Agents
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been synthesized as a hypotensive agent with expected calcium-channel blocking activity . Some novel pyrido[3,2-c]azepines showed hypotensive activity in vivo on normotensive anaesthetized male adult albino rats .
Calcium-Channel Blocking Activity
The compound has been studied for its calcium-channel blocking activity . This activity is particularly important in the treatment of cardiovascular diseases such as hypertension and angina.
Negative Inotropic and Chronotropic Activities
Compounds similar to Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one exhibited the highest hypotensive activity and negative inotropic as well as chronotropic activities . These activities are related to the decrease in the force of heart muscle contraction and the slowing of the heart rate respectively.
Synthesis of Hexahydroquinolines
The compound has been used in the synthesis of novel hexahydroquinolines . These are a class of organic compounds with potential therapeutic applications.
Ring Enlargement Reactions
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been obtained via ring enlargement of the corresponding hexahydroquinolines under Schmedt conditions . This demonstrates its utility in synthetic chemistry.
Structural Similarities to Nefidipine
The compound bears some structural similarities to nefidipine , a drug used to treat high blood pressure and angina. This suggests potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUPKXPDSKABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)NCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300236 |
Source
|
Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | |
CAS RN |
15932-74-8 |
Source
|
Record name | 15932-74-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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